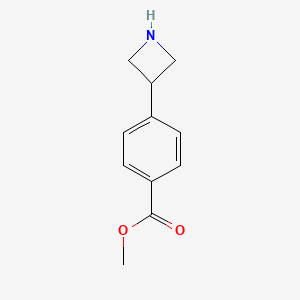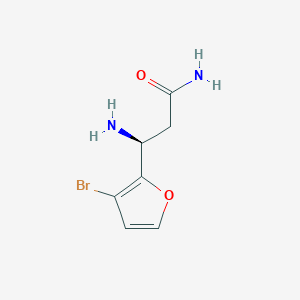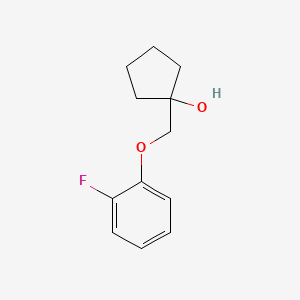
1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a cyclopentan-1-ol moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 2-fluorophenol with cyclopentanol under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .
Chemical Reactions Analysis
1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorophenoxy group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The cyclopentan-1-ol moiety may also play a role in the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-((2-Fluorophenoxy)methyl)cyclopentan-1-ol can be compared with similar compounds such as:
2-Fluorophenol: Shares the fluorophenoxy group but lacks the cyclopentan-1-ol moiety.
Cyclopentanol: Contains the cyclopentan-1-ol moiety but lacks the fluorophenoxy group.
1-((2-Chlorophenoxy)methyl)cyclopentan-1-ol: Similar structure with a chlorine atom instead of fluorine. The uniqueness of this compound lies in the combination of the fluorophenoxy and cyclopentan-1-ol groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H15FO2/c13-10-5-1-2-6-11(10)15-9-12(14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2 |
InChI Key |
PDJQGPGDGUSUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(COC2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


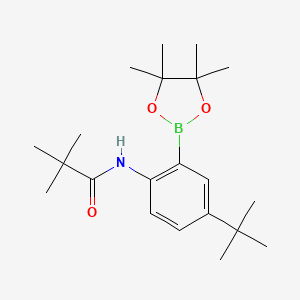
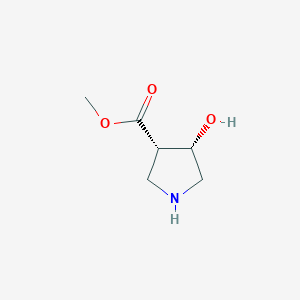
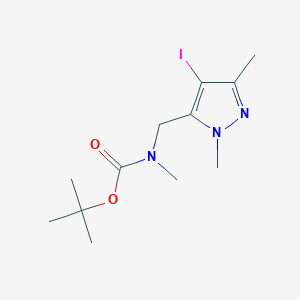
![ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13330007.png)
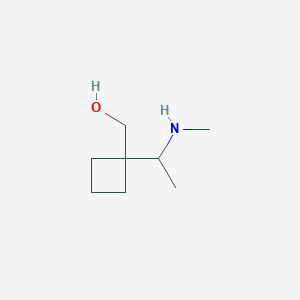
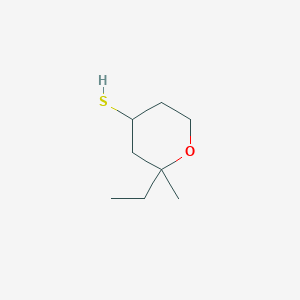
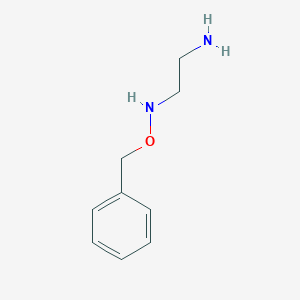
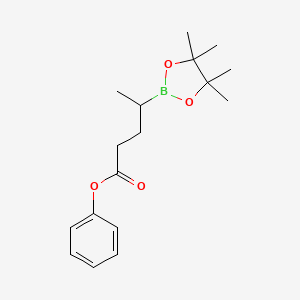
![4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13330045.png)

![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)
